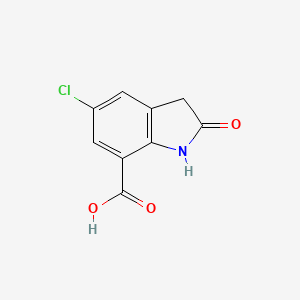

5-Chloro-2-oxoindoline-7-carboxylic acid

Description

5-Chloro-2-oxoindoline-7-carboxylic acid (CAS 1225957-81-2) is a halogenated indoline derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.60 g/mol. This compound features a chlorine substituent at position 5, a ketone group at position 2, and a carboxylic acid moiety at position 7 on the indoline scaffold . It is typically stored under refrigerated (2–8°C), dry conditions to maintain stability.

Properties

Molecular Formula |

C9H6ClNO3 |

|---|---|

Molecular Weight |

211.60 g/mol |

IUPAC Name |

5-chloro-2-oxo-1,3-dihydroindole-7-carboxylic acid |

InChI |

InChI=1S/C9H6ClNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |

InChI Key |

SBRVXUPWFIQKOF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Cl)C(=O)O)NC1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Chloro-2-oxoindoline-7-carboxylic acid typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Chloro-2-oxoindoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-2-oxoindoline-7-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells or microbes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Core Structure |

|---|---|---|---|---|

| This compound | 1225957-81-2 | C₉H₆ClNO₃ | Cl (5), =O (2), -COOH (7) | Indoline (lactam) |

| 7-Chloro-1H-indole-2-carboxylic acid | 28899-75-4 | C₉H₆ClNO₂ | Cl (7), -COOH (2) | Indole |

| 5-Chloro-7-nitro-1H-indole-2-carboxylic acid | 1120345-33-6 | C₉H₅ClN₂O₄ | Cl (5), -NO₂ (7), -COOH (2) | Indole |

| 5-Chloro-7-methyl-1H-indole-2-carboxylic acid | - | C₁₀H₈ClNO₂ | Cl (5), -CH₃ (7), -COOH (2) | Indole |

| 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | 383132-31-8 | C₉H₅BrClNO₂ | Br (5), Cl (7), -COOH (2) | Indole |

Key Observations :

- Substituents such as nitro (C₉H₅ClN₂O₄) or methyl (C₁₀H₈ClNO₂) groups alter electronic properties and steric bulk, impacting reactivity and solubility .

Comparative Challenges

- Indoline vs. Indole Synthesis : Indoline derivatives often require additional steps to form the lactam ring, whereas indole analogs are typically synthesized via Fischer indole or metal-catalyzed cyclization .

- Functional Group Sensitivity : Nitro-substituted analogs (e.g., 5-chloro-7-nitroindole-2-carboxylic acid) may require controlled reaction times to avoid side products, as seen in reflux conditions with sodium ethoxide .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| This compound | 211.60 | Not reported | Moderate (polar solvents) | 1.8–2.2 |

| 7-Chloro-1H-indole-2-carboxylic acid | 195.60 | >200 | Low in water | 2.5–3.0 |

| 5-Chloro-7-methyl-1H-indole-2-carboxylic acid | 209.63 | Not reported | Low (lipophilic) | 3.0–3.5 |

| Indole-5-carboxylic acid | 161.15 | 232–234 | Moderate in DMSO | 1.5–2.0 |

Notes:

Biological Activity

5-Chloro-2-oxoindoline-7-carboxylic acid (5C2O7CA) is a compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of 5C2O7CA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5C2O7CA is characterized by a unique molecular structure that includes a chloro atom at the 5-position of the indoline ring, an oxo group, and a carboxylic acid functional group. Its molecular formula is C10H6ClNO3, with a molecular weight of approximately 215.60 g/mol. The presence of the chlorine atom enhances its chemical properties, making it a subject of interest for various biological applications.

1. Antimicrobial Activity

Research indicates that 5C2O7CA exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains. A study demonstrated its effectiveness against clinically significant pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

These results suggest that 5C2O7CA could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

5C2O7CA has also shown promising anticancer activity in various cancer cell lines. In vitro studies using A549 human lung adenocarcinoma cells revealed that the compound significantly reduces cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 (lung cancer) |

| Cisplatin | 10 | A549 (lung cancer) |

The cytotoxicity was evaluated using an MTT assay, showing that 5C2O7CA exhibits comparable efficacy to cisplatin, a standard chemotherapeutic drug.

3. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer properties, 5C2O7CA has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in various disease models.

The mechanisms by which 5C2O7CA exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.

- Anticancer Mechanism : It may induce apoptosis in cancer cells or inhibit pathways associated with cell proliferation.

- Anti-inflammatory Mechanism : The compound may downregulate pro-inflammatory cytokines or inhibit cyclooxygenase (COX) enzymes.

Case Studies

Several case studies have highlighted the potential of 5C2O7CA as a therapeutic agent:

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of 5C2O7CA against multidrug-resistant Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

- Anticancer Research : In vivo studies demonstrated that administration of 5C2O7CA in mice bearing A549 tumors led to a marked decrease in tumor size compared to untreated controls.

- Inflammation Model : In an experimental model of arthritis, treatment with 5C2O7CA resulted in decreased swelling and inflammatory markers compared to baseline measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.